4-Heptyloxyphenol

概要

説明

AC45594は、4-(ヘプチロキシ)フェノールとしても知られており、合成有機化合物です。これは、孤児核受容体ステロイド生成因子-1(SF-1)における選択的逆アゴニストです。 この化合物は、ステロイドホルモン合成への潜在的な影響と、性腺および副腎の発生における役割について研究されています .

準備方法

AC45594は、さまざまな合成経路を通じて合成できます。一般的な方法の1つは、炭酸カリウムなどの塩基の存在下で、4-ヒドロキシフェノールとヘプチルブロミドを反応させることです。反応は通常、ジメチルホルムアミド(DMF)などの有機溶媒中で還流条件下で行われます。 生成物はその後、再結晶またはカラムクロマトグラフィーによって精製されます .

化学反応の分析

AC45594は、以下を含むいくつかのタイプの化学反応を受けます。

酸化: AC45594は、対応するキノンを形成するように酸化できます。

還元: それはヒドロキノンを形成するように還元できます。

置換: フェノール性ヒドロキシル基は、さまざまな求電子試薬と置換反応を起こすことができます。これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、ハロアルカンなどの求電子試薬が含まれます。

科学研究への応用

AC45594は、いくつかの科学研究への応用があります。

化学: それは、配位化学におけるリガンドとして、および有機合成におけるビルディングブロックとして使用されます。

生物学: AC45594は、ステロイドホルモン合成への影響と、性腺および副腎の発生における役割について研究されています。

医学: それは、ステロイドホルモンの不均衡に関連する疾患の治療における潜在的な治療用途があります。

科学的研究の応用

Endocrine Disruption Studies

4-Heptyloxyphenol has been identified as a selective inverse agonist at SF-1, influencing steroid hormone synthesis. Research indicates that it inhibits the activity of SF-1, leading to reduced expression of steroidogenic enzymes and decreased production of steroid hormones such as estradiol and oxytocin . This property positions this compound as a valuable tool for studying endocrine functions and disorders related to steroid hormone imbalances.

Biomarker Identification

Recent studies have detected this compound in human blood, suggesting its potential as a biomarker for exposure to certain environmental chemicals . Its presence in biological samples indicates external exposure rather than natural occurrence, making it relevant for investigations into human health effects associated with chemical exposure.

Antimicrobial Activity

Research has shown that this compound exhibits antimicrobial properties against various bacterial strains. In studies assessing its efficacy against Staphylococcus epidermidis and Pseudomonas aeruginosa, it was found to be one of the most potent parent phenols, outperforming many other compounds in planktonic assays . This suggests potential applications in developing antimicrobial agents or preservatives.

Comparative Analysis with Related Compounds

The structural similarities between this compound and other alkoxyphenols highlight differences in biological activity based on alkyl chain length:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 4-Hexyloxyphenol | Shorter alkyl chain | Less potent inverse agonist at SF-1 |

| 4-Octyloxyphenol | Longer alkyl chain | Increased lipophilicity, affecting solubility |

| 4-Nonoxyphenol | Even longer alkyl chain | Further altered biological activity |

This table illustrates how variations in the alkyl chain can significantly impact the biological properties of these compounds.

Case Study 1: Metabolomic Profiling

A study utilizing untargeted metabolomic analysis identified common metabolic pathways affected by environmental chemicals, including this compound. The findings indicated significant alterations in metabolic profiles when exposed to varying concentrations of these compounds, underscoring their impact on cellular metabolism .

Case Study 2: Antimicrobial Efficacy Assessment

In a comparative study evaluating the antimicrobial potency of various phenolic compounds, this compound demonstrated superior effectiveness against biofilms formed by S. epidermidis and P. aeruginosa. The results indicated that this compound could serve as a promising candidate for developing new antimicrobial strategies .

作用機序

AC45594は、孤児核受容体ステロイド生成因子-1(SF-1)における逆アゴニストとして作用することにより、その効果を発揮します。この受容体は、性腺および副腎の発生に不可欠であり、ステロイドホルモン合成において重要な役割を果たします。 SF-1に結合することにより、AC45594はその活性を阻害し、ステロイド生成酵素の発現の低下とステロイドホルモン産生の減少につながります .

類似化合物の比較

AC45594は、SF-1における選択的逆アゴニスト活性においてユニークです。類似の化合物には以下が含まれます。

4-(ヘキシロキシ)フェノール: 類似の構造ですが、アルキル鎖が短くなっています。

4-(オクチロキシ)フェノール: 類似の構造ですが、アルキル鎖が長くなっています。

4-(ノノキシ)フェノール: 類似の構造ですが、さらに長いアルキル鎖があります。これらの化合物は、同様の化学的特性を共有していますが、生物学的活性と効力は異なります.

類似化合物との比較

AC45594 is unique in its selective inverse agonist activity at SF-1. Similar compounds include:

4-(hexyloxy)phenol: Similar structure but with a shorter alkyl chain.

4-(octyloxy)phenol: Similar structure but with a longer alkyl chain.

4-(nonoxy)phenol: Similar structure but with an even longer alkyl chain. These compounds share similar chemical properties but differ in their biological activity and potency.

生物活性

4-Heptyloxyphenol, a member of the alkoxyphenol family, has garnered attention for its biological activity, particularly in antimicrobial and ecotoxicological contexts. This article explores the compound's effects based on diverse research findings, including case studies, experimental data, and relevant tables summarizing key results.

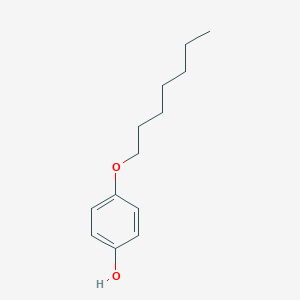

Chemical Structure and Properties

This compound is characterized by a heptyloxy group attached to the phenolic ring at the para position. Its chemical structure can be represented as follows:

This structure contributes to its lipophilicity, which is significant for its biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. In a comparative analysis of various phenolic compounds, it was found that this compound exhibited potent activity against both Staphylococcus epidermidis and Pseudomonas aeruginosa. The minimum inhibitory concentrations (MICs) were documented as follows:

| Compound | MIC against S. epidermidis (mM) | MIC against P. aeruginosa (mM) |

|---|---|---|

| This compound | 6.2 | 31.2 |

| Other Phenols | Varies (see original study) | Varies (see original study) |

This table indicates that this compound is competitive with other phenolic compounds in its effectiveness against these pathogens, suggesting its potential as a therapeutic agent in treating infections caused by these bacteria .

Ecotoxicological Impact

The ecological implications of this compound have also been studied extensively. Research indicates that exposure to this compound can lead to significant alterations in aquatic organisms. For instance, a study involving the fish species Sander lucioperca demonstrated that exposure to this compound resulted in notable changes in reproductive parameters and sexual development. Specifically, it was observed that prolonged exposure could lead to skewed sex ratios and intersex conditions .

Table: Effects of this compound on Aquatic Organisms

| Endpoint | Observed Effect |

|---|---|

| Sex Ratio | Altered (skewed towards females) |

| Intersex Conditions | Induced in exposed populations |

| Growth Parameters | Impaired growth observed |

These findings underscore the environmental risks associated with alkoxyphenols and highlight the need for further research into their long-term ecological effects.

The biological activity of this compound may be attributed to its ability to disrupt cellular membranes in microbial cells, leading to increased permeability and cell death. This mechanism is common among many phenolic compounds, which often serve as antimicrobial agents due to their lipophilic nature allowing them to integrate into lipid bilayers.

Case Studies

Several case studies have explored the effects of this compound in various contexts:

- Antimicrobial Efficacy : A study published in Nature demonstrated that this compound was effective against biofilms formed by Pseudomonas aeruginosa, showcasing its potential as a treatment for chronic infections where biofilm formation is prevalent .

- Toxicity Assessments : Research conducted on aquatic toxicity revealed that exposure to this compound led to significant behavioral changes in fish, including reduced locomotion and feeding rates, indicating potential neurotoxic effects .

- Metabolomic Profiling : Metabolomic studies have identified several metabolic pathways affected by exposure to this compound, including disruptions in lipid metabolism and oxidative stress responses in aquatic organisms .

特性

IUPAC Name |

4-heptoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O2/c1-2-3-4-5-6-11-15-13-9-7-12(14)8-10-13/h7-10,14H,2-6,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZBABTUFXQLADL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCOC1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5022483 | |

| Record name | 4-Heptyloxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13037-86-0 | |

| Record name | 4-(Heptyloxy)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13037-86-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Heptyloxyphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013037860 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 4-(heptyloxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Heptyloxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Heptyloxy)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-HEPTYLOXYPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W9GSE02182 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。